molecular formula C7H9Cl2NO B13079582 (7Z)-3,3-dichloro-1,4,5,6-tetrahydroazocin-2-one

(7Z)-3,3-dichloro-1,4,5,6-tetrahydroazocin-2-one

Katalognummer: B13079582
Molekulargewicht: 194.06 g/mol
InChI-Schlüssel: DKHTVVIIVZXBHX-HYXAFXHYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dichlorohexahydro-2(1H)-Azocinone is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its hexahydro-azocinone core, which is substituted with two chlorine atoms at the 3,3-positions. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dichlorohexahydro-2(1H)-Azocinone typically involves the chlorination of hexahydro-2(1H)-azocinone. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 3,3-positions .

Industrial Production Methods

In an industrial setting, the production of 3,3-dichlorohexahydro-2(1H)-Azocinone may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dichlorohexahydro-2(1H)-Azocinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

3,3-Dichlorohexahydro-2(1H)-Azocinone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3-dichlorohexahydro-2(1H)-Azocinone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3,3-dichlorohexahydro-2(1H)-Azocinone include:

Uniqueness

What sets 3,3-dichlorohexahydro-2(1H)-Azocinone apart from these similar compounds is its unique hexahydro-azocinone core and the specific positioning of the chlorine atoms.

Eigenschaften

Molekularformel

C7H9Cl2NO

Molekulargewicht

194.06 g/mol

IUPAC-Name

(7Z)-3,3-dichloro-1,4,5,6-tetrahydroazocin-2-one

InChI

InChI=1S/C7H9Cl2NO/c8-7(9)4-2-1-3-5-10-6(7)11/h3,5H,1-2,4H2,(H,10,11)/b5-3-

InChI-Schlüssel

DKHTVVIIVZXBHX-HYXAFXHYSA-N

Isomerische SMILES

C1C/C=C\NC(=O)C(C1)(Cl)Cl

Kanonische SMILES

C1CC=CNC(=O)C(C1)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.